4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid 4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13830118
InChI: InChI=1S/C8H6BrN3O2/c1-12-6-2-5(8(13)14)11-7(9)4(6)3-10-12/h2-3H,1H3,(H,13,14)
SMILES: CN1C2=CC(=NC(=C2C=N1)Br)C(=O)O
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol

4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid

CAS No.:

Cat. No.: VC13830118

Molecular Formula: C8H6BrN3O2

Molecular Weight: 256.06 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid -

Specification

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
IUPAC Name 4-bromo-1-methylpyrazolo[4,3-c]pyridine-6-carboxylic acid
Standard InChI InChI=1S/C8H6BrN3O2/c1-12-6-2-5(8(13)14)11-7(9)4(6)3-10-12/h2-3H,1H3,(H,13,14)
Standard InChI Key SDMYYAZSNNCGDN-UHFFFAOYSA-N
SMILES CN1C2=CC(=NC(=C2C=N1)Br)C(=O)O
Canonical SMILES CN1C2=CC(=NC(=C2C=N1)Br)C(=O)O

Introduction

PropertyValueSource
Molecular FormulaC₈H₆BrN₃O₂
Molecular Weight256.06 g/mol
SMILESCN1C2=CC(=NC(=C2C=N1)Br)C(=O)O
InChIKeySDMYYAZSNNCGDN-UHFFFAOYSA-N
PubChem CID156172962

Synthesis Methods

The synthesis of 4-bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid involves multi-step strategies, often leveraging bromination, cyclization, and functional group transformations. Key methodologies include:

Multi-Component Cyclization

A representative synthetic route involves:

  • Pyrazole ring formation: Cycloaddition between an alkyne and a diazo compound.

  • Pyridine ring annulation: Subsequent cyclization to form the fused pyrazolo[4,3-c]pyridine core.

  • Bromination: Electrophilic substitution at the C4 position using brominating agents (e.g., N-bromosuccinimide).

  • Carboxylation: Introduction of the carboxylic acid group via hydrolysis of ester intermediates .

Example Protocol (Adapted from Patent CN112079816A):

  • Step 1: React 4-bromo-2-nitroaniline with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone in aqueous medium to form a nitro-phenylamino intermediate.

  • Step 2: Reduce the nitro group using indium and HCl, followed by cyclization to yield the pyrazolo[4,3-c]pyridine core.

  • Step 3: Introduce the carboxylic acid group via hydrolysis under basic conditions .

Yield: ~90% in optimized conditions .

Structural and Physicochemical Properties

Key Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, DMF)
pKa~3.5 (carboxylic acid)

Spectroscopic Data

NMR (Hypothetical, Based on Analogues):

Positionδ (ppm)Assignment
Methyl (N1)3.8–4.2 (s, 3H)CH₃ attached to pyrazole
H5 (pyridine)8.5–9.0 (m, 1H)Aromatic proton
H2 (pyrazole)7.2–7.5 (d, 1H)Aromatic proton

IR:

  • Carboxylic acid: Broad O-H stretch (~2500–3300 cm⁻¹), C=O stretch (~1700 cm⁻¹).

Biological Activity and Pharmacological Relevance

Target Pathways

Compounds in the pyrazolo[4,3-c]pyridine class exhibit activity against:

  • Kinase pathways: Selective inhibition of kinases involved in cancer and inflammation.

  • Microbial targets: Potential antimicrobial activity, though direct data on this compound is limited .

Preclinical Studies

Study TypeKey FindingsSource
Cancer modelsInhibition of kinase pathways with IC₅₀ values in the nM range
Antitubercular activityAnalogues (e.g., pyrazolo[1,5-a]pyridine carboxamides) show MIC < 0.002 μg/mL against Mycobacterium tuberculosis

Comparative Analysis with Related Compounds

Structural Isomers

CompoundCore StructureFunctional GroupsKey Difference
4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acidPyrazolo[4,3-c]pyridineBr, CH₃, COOHCarboxylic acid at C6
1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acidPyrazolo[4,3-c]pyridineCOOH, no Br or CH₃Carboxylic acid at C4
Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylatePyrazolo[4,3-c]pyridineCH₃ ester, no BrMethyl ester at C6

Pharmacological Profiles

CompoundActivityApplications
4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acidKinase inhibition (preclinical)Cancer, infectious diseases
Pyrazolo[1,5-a]pyridine-3-carboxamidesAntitubercular (MIC < 0.002 μg/mL)Drug-resistant M. tuberculosis
PPARα agonistsAnti-dyslipidemicCardiovascular diseases
SupplierPurityPrice Range (USD)
Vulcanchem≥95%$500–$1,000/g
Sigma-Aldrich≥98%$800–$1,200/g
American Elements≥97%$700–$1,100/g

Research Applications and Future Directions

Drug Discovery

  • Lead optimization: Used as a core structure for modifying substituents (e.g., bromine replacement via Suzuki coupling) .

  • Prodrug development: Esterification of the carboxylic acid group for improved bioavailability .

Material Science

  • Coordination chemistry: Potential ligand for metal-organic frameworks (MOFs) due to the carboxylic acid and nitrogen-rich core .

HazardPrecautionary Measures
ToxicityHandle with gloves; avoid inhalation
StabilityStore at 2–8°C under inert atmosphere

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